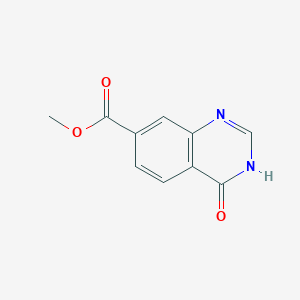

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxo-3H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-12-9(7)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSVJCCYUALGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398371 | |

| Record name | methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313535-84-1 | |

| Record name | methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxyquinazoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Quinazolinone Carboxylate Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Quinazolinone Carboxylate Derivatives

This guide provides a comprehensive exploration of the diverse biological activities of quinazolinone carboxylate derivatives, a class of heterocyclic compounds that holds significant promise in modern medicinal chemistry. We will delve into their mechanisms of action, structure-activity relationships, and the robust experimental methodologies used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique pharmacological profile of this important chemical scaffold.

The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of bioactive molecules.[1][2] Its rigid, planar structure provides an ideal framework for interacting with various biological targets. The incorporation of a carboxylate (-COOH) or related ester/amide group introduces a critical pharmacophore that can significantly influence the compound's physicochemical properties and biological activity. This carboxylic acid moiety can act as a key hydrogen bond donor/acceptor, engage in ionic interactions, and enhance solubility, making it a pivotal element in designing targeted therapeutics.[3][4] The versatility of this scaffold has led to the development of derivatives with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][5][6][7]

Anticancer Activity: Targeting Cellular Proliferation and Survival

Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use, such as gefitinib and erlotinib.[8] The carboxylate-containing analogues build upon this legacy, offering novel mechanisms for inhibiting tumor growth and inducing cancer cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of many quinazolinone derivatives is the inhibition of protein kinases, which are crucial enzymes controlling cell growth, proliferation, and survival.[9][10] Derivatives have been shown to target key kinases like Epidermal Growth Factor Receptor (EGFR), interrupting signaling pathways that are often hyperactive in cancer cells.[6][8]

Beyond kinase inhibition, these compounds frequently induce apoptosis (programmed cell death). They can trigger the intrinsic mitochondrial apoptosis pathway by altering the expression of key regulatory proteins, such as reducing the levels of the anti-apoptotic protein Bcl-2 and activating executioner caspase-3, which ultimately leads to the dismantling of the cancer cell.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 3. Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 4. [PDF] Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity | Semantic Scholar [semanticscholar.org]

- 5. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apjhs.com [apjhs.com]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

Vorapaxar (InChIKey: RUSVJCCYUALGPZ-UHFFFAOYSA-N): A Technical Guide to its Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the preliminary studies on Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's mechanism of action, key experimental findings, and established protocols for its investigation.

Introduction to Vorapaxar

Vorapaxar, identified by the InChIKey RUSVJCCYUALGPZ-UHFFFAOYSA-N, is a potent and selective, orally active antiplatelet agent.[1][2] A synthetic analog of the natural product himbacine, Vorapaxar was developed to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).[3][4][5][6] Unlike traditional antiplatelet agents such as aspirin and P2Y12 inhibitors, Vorapaxar introduces a novel mechanism of action by targeting the thrombin receptor PAR-1 on human platelets.[3][4][6]

Chemical Properties of Vorapaxar:

| Property | Value | Source |

| Molecular Formula | C29H33FN2O4 | [7] |

| Molecular Weight | 492.58 g/mol | [7] |

| CAS Number | 618385-01-6 | [7] |

| Synonyms | SCH 530348, MK-5348, Zontivity | [1][6][7] |

| Solubility | Ethanol: 92 mg/mL, DMSO: 257.5 mg/mL | [7] |

Mechanism of Action: The PAR-1 Signaling Pathway

Thrombin is a potent activator of platelets, playing a crucial role in thrombus formation.[4][8] It exerts its effects primarily through the proteolytic activation of G-protein coupled receptors known as protease-activated receptors (PARs) on the platelet surface.[4] In humans, PAR-1 is the principal thrombin receptor on platelets.[4]

Vorapaxar acts as a competitive and reversible antagonist of the PAR-1 receptor.[4][9][10] By binding to PAR-1, it selectively blocks thrombin-mediated platelet activation and subsequent aggregation.[3][8] A key feature of Vorapaxar's mechanism is its specificity; it does not inhibit platelet aggregation induced by other agonists like ADP, collagen, or thromboxane mimetics, nor does it affect coagulation parameters such as prothrombin time or activated partial thromboplastin time.[4][10][11] This targeted action allows for the inhibition of a critical pathway in thrombosis while potentially preserving other aspects of hemostasis.[8]

Caption: Vorapaxar's inhibition of the PAR-1 signaling pathway.

In Vitro Pharmacological Characterization

Preliminary in vitro studies have been crucial in elucidating the pharmacological profile of Vorapaxar. These studies have consistently demonstrated its potent and selective antagonism of the PAR-1 receptor.

Key In Vitro Findings:

| Parameter | Finding | Source |

| Binding Affinity (Ki) | 8.1 nM for PAR-1 | [1][2][7] |

| Inhibition of Thrombin-Induced Platelet Aggregation (IC50) | 47 nM | [1][7] |

| Inhibition of TRAP-Induced Platelet Aggregation (IC50) | 25 nM | [1][7] |

| Selectivity | Does not inhibit platelet aggregation induced by ADP, collagen, or PAR-4 agonist peptide. | [4][7][11] |

| Binding Characteristics | Competitive, saturable, specific, and slowly reversible binding to PAR-1 on human platelets. | [9] |

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines a standard method to assess the inhibitory effect of Vorapaxar on platelet aggregation in human platelet-rich plasma (PRP).

Objective: To determine the concentration-dependent inhibition of PAR-1 agonist-induced platelet aggregation by Vorapaxar.

Materials:

-

Human whole blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Vorapaxar stock solution (in DMSO or other suitable solvent).

-

PAR-1 agonist peptide (e.g., SFLLRN).

-

Platelet aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Pre-incubate aliquots of PRP with varying concentrations of Vorapaxar or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes. Add the PAR-1 agonist peptide to induce platelet aggregation and record the change in light transmittance for a defined period (e.g., 5-10 minutes).

-

Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP baseline. The IC50 value for Vorapaxar is determined by plotting the percentage of inhibition against the log concentration of Vorapaxar.

Caption: Workflow for in vitro platelet aggregation assay.

In Vivo Studies and Clinical Trials

The efficacy and safety of Vorapaxar have been evaluated in extensive clinical trials, primarily in patients with a history of atherosclerotic disease.

Key Clinical Trials

-

TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial evaluated Vorapaxar in patients with non-ST-segment elevation acute coronary syndromes.[12] While it did not meet its primary composite endpoint, a signal of efficacy was observed for major ischemic events.[12]

-

TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events): A large-scale trial that assessed Vorapaxar for long-term secondary prevention in stable patients with a history of MI, ischemic stroke, or PAD.[6][13][14]

Efficacy and Safety Data from TRA 2°P-TIMI 50 (FDA-Approved Population)

The following table summarizes the key efficacy and safety outcomes from the TRA 2°P-TIMI 50 trial in the population for which Vorapaxar is approved (patients with a history of MI or PAD and no history of stroke or TIA).[14][15]

| Endpoint | Vorapaxar (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value | Source |

| Cardiovascular Death, MI, or Stroke | 7.9 | 9.5 | 0.80 (0.73-0.89) | <0.001 | [14][15] |

| CV Death, MI, Stroke, or Urgent Coronary Revascularization | 10.1 | 11.8 | 0.83 (0.76-0.90) | <0.001 | [14][15] |

| GUSTO Moderate or Severe Bleeding | 3.7 | 2.4 | 1.55 (1.30-1.86) | <0.001 | [14][15] |

| Intracranial Hemorrhage (ICH) | 0.6 | 0.4 | - | 0.10 | [14][15] |

These findings demonstrate that Vorapaxar, when added to standard antiplatelet therapy, significantly reduces the risk of major thrombotic cardiovascular events in a select high-risk population, albeit with an increased risk of bleeding.[14][15]

Pharmacokinetics and Metabolism

Vorapaxar exhibits a pharmacokinetic profile suitable for once-daily oral administration.[16]

-

Absorption: Rapidly absorbed after oral administration.[16]

-

Half-Life: Has a long effective half-life of 3 to 4 days.[10][16]

-

Metabolism: Primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2.[4][10][11][16]

-

Excretion: Eliminated mainly through feces (58%) and urine (25%).[16]

Due to its metabolism by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme should be avoided.[11][17]

Synthesis and Analog Development

Vorapaxar is a synthetic analog of the natural product himbacine.[4][5][11] The synthesis of Vorapaxar and its analogs is an active area of research, with efforts focused on developing new PAR-1 antagonists with improved efficacy and safety profiles.[5][18] Studies have detailed enantioselective and racemic routes to novel Vorapaxar analogues, with some demonstrating excellent potencies against PAR-1.[5]

Conclusion and Future Directions

Vorapaxar represents a significant advancement in antiplatelet therapy, offering a novel mechanism of action through the targeted inhibition of the PAR-1 receptor. Preliminary in vitro and in vivo studies have established its potency and selectivity, and large-scale clinical trials have demonstrated its efficacy in reducing thrombotic events in specific patient populations. The primary limitation of Vorapaxar therapy is an increased risk of bleeding, which necessitates careful patient selection.[3][19]

Future research will likely focus on:

-

Identifying patient populations who will derive the greatest benefit from Vorapaxar with an acceptable bleeding risk.

-

Developing novel PAR-1 antagonists with an improved therapeutic window.[18]

-

Further elucidating the role of PAR-1 in various physiological and pathological processes beyond platelet aggregation.

This technical guide provides a foundational understanding of the preliminary studies surrounding Vorapaxar. For further in-depth information, the reader is encouraged to consult the comprehensive list of references provided below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vorapaxar - Wikipedia [en.wikipedia.org]

- 7. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]

- 8. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]

- 9. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist | RTI [rti.org]

- 10. droracle.ai [droracle.ai]

- 11. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vorapaxar in acute coronary syndrome patients undergoing coronary artery bypass graft surgery: subgroup analysis from the TRACER trial (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vorapaxar: a review of its use in the long-term secondary prevention of atherothrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Efficacy and safety of vorapaxar as approved for clinical use in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Vorapaxar: Blood Clotting Uses, Side Effects, Dosage [medicinenet.com]

- 18. Design and synthesis of potent PAR-1 antagonists based on vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PAR-1 antagonists: current state of evidence [pubmed.ncbi.nlm.nih.gov]

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2] This heterocyclic system is a fundamental building block for numerous natural alkaloids and synthetic compounds with diverse therapeutic applications, including antitumor and anti-inflammatory agents.[1][2] Within this important class, this compound serves as a critical synthetic intermediate and a high-value building block for the development of novel therapeutic agents.[1] Its structure combines the rigid quinazolinone core with a reactive methyl ester group, providing a versatile handle for chemical modification and the exploration of structure-activity relationships (SAR).[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a detailed synthesis protocol with mechanistic rationale, characterization insights, and its applications as a precursor in medicinal chemistry.

Core Physicochemical and Structural Properties

This compound is an organic building block characterized by a fused bicyclic system.[3] The core properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [3][4] |

| Molecular Weight | 204.18 g/mol | [3][4] |

| CAS Number | 313535-84-1 | [3] |

| Appearance | Solid (Typical) | N/A |

| Purity | ≥95-98% (Commercially Available) | [3][4] |

| Storage | Room temperature | [3] |

Molecular Geometry and Bonding Insights

While specific crystallographic data for this exact molecule is not widely published, analysis of structurally analogous quinazoline derivatives provides significant insight into its molecular geometry.[5] The quinazoline core is expected to be nearly planar, a conformation that maximizes π-system conjugation. Key expected bond lengths, derived from related structures, are detailed below:[5]

| Bond Type | Expected Length (Å) | Rationale |

| C–C (Arene Ring) | 1.38–1.39 | Consistent with aromatic character. |

| C–N (Heterocycle) | 1.31–1.34 | Partial double bond character from charge delocalization. |

| C=O (Position 4) | 1.22–1.24 | Typical length for a carbonyl group in this environment. |

| C–O (Ester) | 1.32–1.36 | Standard length for the single bond in a methyl ester. |

| C=O (Ester) | 1.20–1.22 | Standard length for the carbonyl in a methyl ester. |

The molecular packing in a solid state is likely dominated by intermolecular hydrogen bonding involving the N-H proton of the dihydroquinazoline ring and the carbonyl oxygen atoms, alongside potential π-π stacking interactions between the planar ring systems.[5]

Synthesis Protocol: Fischer Esterification

A standard and reliable method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor.[6] This reaction, a classic Fischer esterification, is efficient and utilizes common laboratory reagents.

Experimental Protocol

Reaction: 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid → this compound

Materials:

-

4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (1.0 eq)

-

Methanol (MeOH, solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalyst)

-

Water (H₂O)

Procedure:

-

To a solution of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (e.g., 3.30 g, 14.8 mmol) in methanol (60 mL), slowly add concentrated sulfuric acid (6.6 mL) while stirring, preferably in an ice bath to manage the exothermic reaction.[6]

-

Heat the resulting mixture to 60 °C and maintain stirring for approximately 11 hours.[6] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.[6]

-

Remove the solvent (methanol) under reduced pressure using a rotary evaporator.[6]

-

Dilute the resulting residue with water. The product may precipitate at this stage.[6]

-

The crude product can then be isolated by filtration and purified further, typically through recrystallization, to yield the final this compound.

Mechanistic Rationale and Workflow

The synthesis proceeds via a Fischer esterification mechanism. The sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, helping to shift the equilibrium towards the product side. Heating the reaction provides the necessary activation energy and increases the reaction rate.

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex and biologically active molecules.[1] The quinazolinone core is a privileged scaffold found in compounds targeting a range of diseases.

Scaffold for Enzyme Inhibitors

The 4-oxo-quinazoline-7-carboxylic acid scaffold and its derivatives have been identified as a promising chemotype for developing enzyme inhibitors.[7] For instance, researchers have used this core to design and synthesize novel inhibitors of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), enzymes implicated in inflammatory pathways.[7][8] The carboxylate at the 7-position is a key interaction point or a site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Intermediate for SAR Studies

The functional groups on this molecule—the N-H group, the carbonyl, and particularly the methyl ester—provide multiple handles for chemical derivatization.[1] The ester can be readily hydrolyzed back to the carboxylic acid or converted to an amide, allowing for the synthesis of large compound libraries. This modularity is invaluable for conducting Structure-Activity Relationship (SAR) studies to optimize lead compounds for enhanced biological activity and drug-like properties.[1] Its use facilitates the exploration of how different substituents impact target binding and cellular activity, which is a fundamental practice in modern drug discovery.[9]

Caption: Role as a scaffold for developing bioactive agents.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool in the arsenal of medicinal chemists. With a well-defined molecular structure, a straightforward synthesis, and multiple points for chemical elaboration, it serves as an ideal starting point for the discovery of next-generation therapeutics. Its foundational role in the development of enzyme inhibitors and other bioactive molecules underscores the enduring importance of the quinazolinone scaffold in the landscape of drug discovery and development.

References

- 1. 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | 313535-84-1 | Benchchem [benchchem.com]

- 6. Methyl 4-hydroxyquinazoline-7-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Chemistry of a Key Synthetic Intermediate

In the landscape of medicinal chemistry and materials science, the quinoline scaffold holds a privileged position. Its derivatives are at the core of numerous therapeutic agents and functional materials. Among these, 6-methoxy-8-nitroquinoline, a compound with the molecular formula C10H8N2O3, emerges as a pivotal intermediate, particularly in the synthesis of antimalarial drugs. This guide provides a comprehensive technical overview of the physical and chemical properties of 6-methoxy-8-nitroquinoline, offering field-proven insights into its synthesis, analysis, and chemical behavior. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary to effectively utilize this versatile molecule in their research and development endeavors.

Core Molecular Attributes of 6-Methoxy-8-nitroquinoline

6-Methoxy-8-nitroquinoline is a substituted quinoline carrying a methoxy group at the 6-position and a nitro group at the 8-position. This substitution pattern imparts unique electronic and steric properties that govern its reactivity and physical characteristics.

dot

Caption: Chemical structure of 6-Methoxy-8-nitroquinoline.

Physical and Chemical Properties

The physical and chemical properties of 6-methoxy-8-nitroquinoline are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methoxy-8-nitroquinoline | [1] |

| CAS Number | 85-81-4 | [1] |

| Molecular Formula | C10H8N2O3 | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Yellow to light-tan crystalline solid | [2][3] |

| Melting Point | 158-162 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO). Slightly soluble in methanol and very slightly soluble in water. | [2][3] |

| pKa | Data not readily available. The quinoline nitrogen is weakly basic. | |

| LogP | 1.9 | [5] |

Synthesis and Purification: A Practical Approach

The most established and widely used method for the synthesis of 6-methoxy-8-nitroquinoline is the Skraup reaction , a classic method for quinoline synthesis. This reaction involves the condensation of an aromatic amine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

The Skraup Synthesis of 6-Methoxy-8-nitroquinoline

The synthesis starts from 4-methoxy-2-nitroaniline, which is reacted with glycerol, sulfuric acid, and an oxidizing agent like arsenic pentoxide or the nitro compound of the starting amine itself. The glycerol is first dehydrated by the hot sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. The resulting intermediate then cyclizes and is subsequently oxidized to form the quinoline ring system.

dot

Caption: Conceptual workflow of the Skraup synthesis.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from a well-established procedure and should be performed with appropriate safety precautions in a fume hood.[2]

Materials:

-

4-methoxy-2-nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic Pentoxide (As₂O₅) or p-nitrophenol

-

Methanol

-

Chloroform

-

Activated Carbon

-

Ice

-

Concentrated Ammonium Hydroxide (NH₄OH)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 4-methoxy-2-nitroaniline and arsenic pentoxide.

-

Add glycerol to the mixture and stir to form a homogeneous slurry.

-

Slowly add concentrated sulfuric acid through the dropping funnel. The temperature will rise; maintain it below 120°C.

-

After the addition is complete, heat the reaction mixture to 130-140°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Allow the mixture to cool to below 100°C and then cautiously pour it into a beaker containing a mixture of ice and water.

-

Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is basic. This will precipitate the crude product.

-

Collect the crude solid by vacuum filtration and wash it thoroughly with water.

Purification Protocol

The crude 6-methoxy-8-nitroquinoline can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot chloroform.

-

Add a small amount of activated carbon to the solution and boil for a few minutes to decolorize.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.[2]

-

Dry the crystals in a vacuum oven. The purity can be checked by melting point determination and HPLC analysis.

Spectroscopic and Analytical Characterization

The identity and purity of 6-methoxy-8-nitroquinoline are confirmed through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 6-methoxy-8-nitroquinoline.

¹H NMR (400 MHz, DMSO-d₆): [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.87 | dd | 1H | H-2 |

| 8.43 | dd | 1H | H-4 |

| 8.03 | d | 1H | H-5 |

| 7.71 | d | 1H | H-7 |

| 7.67 | dd | 1H | H-3 |

| 3.98 | s | 3H | -OCH₃ |

¹³C NMR (101 MHz, CDCl₃): (Predicted and based on related structures)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C-6 |

| ~145 | C-8a |

| ~145 | C-2 |

| ~135 | C-4 |

| ~130 | C-4a |

| ~122 | C-3 |

| ~102 | C-5 |

| ~95 | C-7 |

| ~56 | -OCH₃ |

| Quaternary C-8 is expected to be weak and further downfield. |

Mass Spectrometry (MS)

The mass spectrum of 6-methoxy-8-nitroquinoline shows a molecular ion peak ([M]⁺) at m/z 204, corresponding to its molecular weight.[5]

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for the functional groups present in the molecule. Key peaks include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C-H stretching (methoxy): ~2950-2850 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1600-1450 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1530 and ~1350 cm⁻¹

-

C-O stretching (methoxy): ~1250 cm⁻¹

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be employed to determine the purity of 6-methoxy-8-nitroquinoline.

Experimental Protocol: HPLC Analysis

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method is scalable and can be adapted for preparative separation to isolate impurities.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 6-methoxy-8-nitroquinoline is primarily dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the quinoline ring.

Reduction of the Nitro Group

The most significant reaction of 6-methoxy-8-nitroquinoline is the reduction of the 8-nitro group to an amino group, yielding 6-methoxy-8-aminoquinoline. This transformation is a crucial step in the synthesis of the antimalarial drug primaquine and its analogues.[7][8]

Typical Reduction Protocol: A common method for this reduction involves the use of a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium (e.g., hydrochloric acid) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.[7][9]

dot

Caption: Reduction of the nitro group.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methoxy group at the 6-position directs electrophilic attack to the ortho and para positions relative to it, primarily the 5- and 7-positions. The nitro group at the 8-position is a strong deactivating group and will direct incoming electrophiles to the meta position (positions 5 and 7). Therefore, electrophilic substitution is most likely to occur at the 5- and 7-positions, with the exact regioselectivity depending on the specific electrophile and reaction conditions.[10]

Safety and Handling

6-Methoxy-8-nitroquinoline should be handled with care in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Laboratory coat

-

Respiratory protection if dust is generated

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

6-Methoxy-8-nitroquinoline is a compound of significant interest due to its role as a key building block in the synthesis of pharmacologically active molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its efficient and safe utilization in research and development. The provided protocols for its synthesis, purification, and analysis serve as a practical resource for scientists in the field. Further exploration of its reactivity will undoubtedly continue to unlock new applications for this versatile quinoline derivative.

References

- 1. 6-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - 6-methoxy-8-nitroquinoline (C10H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 9. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Introduction: The Quinazoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Quinazoline-7-Carboxylate Compounds

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most significant and "privileged" scaffolds in the landscape of medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] This versatility has cemented the quinazoline core as a foundational element in the design of numerous therapeutic agents.

This guide provides a comprehensive technical overview of a specific, strategically important class of these compounds: the quinazoline-7-carboxylates. We will trace the historical arc from the initial discovery of the parent quinazoline ring to the modern synthetic strategies that enable the creation of these functionalized derivatives. The focus will be on the causality behind synthetic choices, the evolution of methodologies, and the application of these compounds in contemporary drug discovery. The carboxylate group at the 7-position is not merely a substituent; it is a versatile chemical handle that unlocks vast potential for molecular diversification and the fine-tuning of pharmacological activity, making its history and synthesis a critical subject for researchers in the field.[2]

Historical Foundations: From Discovery to a Privileged Scaffold

The journey of the quinazoline nucleus began in the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen with anthranilic acid.[5][6] However, the synthesis of the parent quinazoline heterocycle was first reported later, in 1895, by August Bischler and Lang.[7] A more refined and satisfactory synthesis was subsequently developed by Siegmund Gabriel in 1903, which laid the groundwork for future exploration of this chemical space.[5][7]

Over the following decades, the therapeutic potential of quinazolines became increasingly apparent, leading to the development of numerous drugs. The scaffold's ability to mimic endogenous purine structures allows it to interact with a wide array of biological targets, particularly protein kinases. This led to the successful development of several FDA-approved anticancer drugs like Gefitinib (Iressa®) and Afatinib (Gilotrif®), which target the epidermal growth factor receptor (EGFR) and have revolutionized the treatment of certain cancers.[7][8] This success spurred deeper investigation into methods for functionalizing every position of the quinazoline ring to explore new structure-activity relationships (SAR).

The Strategic Importance of the C-7 Position

Within the quinazoline scaffold, the C-7 position on the benzene ring holds unique strategic value. Functionalization at this site allows for the extension of the molecule into solvent-exposed regions of protein binding pockets without disrupting the core interactions typically governed by the pyrimidine ring. The introduction of a carboxylate group (or its synthetic precursor, a nitrile) at this position provides a powerful tool for chemists.[2]

Key Advantages of the 7-Carboxylate Moiety:

-

Synthetic Versatility: The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides, enabling the attachment of diverse side chains.[9][10]

-

Pharmacokinetic Modulation: The polar carboxylate group can be used to modulate solubility, cell permeability, and other pharmacokinetic properties.

-

Hydrogen Bonding: It can act as a hydrogen bond donor or acceptor, forming key interactions with target proteins to enhance binding affinity and selectivity.

-

Precursor to Fused Systems: The 7-carboxylate and its derivatives can serve as starting points for cyclization reactions to build novel, fused heterocyclic systems, further expanding the accessible chemical space.[2]

Synthetic Evolution and Key Methodologies

The synthesis of quinazoline-7-carboxylate derivatives has evolved from classical condensation reactions to more sophisticated, multi-step sequences that allow for precise control over substitution patterns.

Primary Synthesis from Substituted Anthranilic Acids

A robust and frequently employed strategy begins with a suitably substituted anthranilic acid derivative, specifically one that already contains the necessary carboxylate groups. A modern example of this approach is the synthesis of quinazolinone-7-carboxylic acid derivatives, which serve as potent enzyme inhibitors.[9][10] The causality of this pathway is rooted in building the pyrimidine ring onto a pre-functionalized benzene ring.

The following workflow, based on the work of Turanlı et al. (2022), illustrates this process, starting from dimethyl aminoterephthalate.[9][10]

Caption: Generalized workflow for synthesizing quinazoline-7-carboxylate derivatives.

Detailed Experimental Protocol: Synthesis of a Quinazolinone-7-Carboxamide Scaffold

This protocol is adapted from a validated literature procedure and demonstrates the synthesis of key intermediates leading to a quinazoline-7-carboxylate scaffold.[9][10]

Step 1: Selective Hydrolysis and Esterification

-

Rationale: Starting with dimethyl 2-aminoterephthalate, one ester group must be selectively hydrolyzed to a carboxylic acid, which will later participate in ring formation. The other ester group, destined to become the 7-carboxylate, is temporarily protected. Subsequent selective esterification of the more sterically accessible carboxyl group at the 4-position is a critical step.[9][10]

-

Procedure:

-

Dimethyl 2-aminoterephthalate is hydrolyzed to 2-aminoterephthalic acid.

-

The resulting diacid is then subjected to selective esterification. A common method involves using trimethylchlorosilane (TMSCl) in methanol, which preferentially esterifies the carboxylic acid at the 4-position to yield the monoester, methyl 2-aminoterephthalate.[9]

-

Step 2: Formation of the Quinazoline Core

-

Rationale: The remaining free carboxylic acid is activated to facilitate cyclization. Conversion to an acid chloride is a classic activation strategy. This highly reactive intermediate then reacts with a thiocyanate salt, triggering a cascade that results in the spontaneous formation of the pyrimidine ring.

-

Procedure:

-

The monoester from Step 1 is treated with thionyl chloride (SOCl₂) to produce the corresponding acid chloride.

-

The acid chloride is reacted with ammonium isothiocyanate. This forms an acyl isothiocyanate intermediate which undergoes spontaneous intramolecular cyclization to form the 2-thioxo-quinazoline intermediate.[9]

-

Step 3: Final Functionalization

-

Rationale: The 2-thioxo group and the ester at the 7-position are now handles for final diversification. The ester can be hydrolyzed back to the carboxylic acid and then converted to various amides to explore SAR.

-

Procedure:

-

The methyl ester of the quinazoline intermediate is hydrolyzed using a base (e.g., NaOH).

-

The resulting quinazoline-7-carboxylic acid is activated (e.g., using a coupling agent like HATU or by conversion to an acid chloride) and reacted with a desired amine (e.g., neopentylamine) to yield the final amide derivative.[9]

-

Synthesis via Hydrolysis of Quinazoline-7-carbonitrile

An alternative and highly effective pathway involves the use of quinazoline-7-carbonitrile as a key precursor.[2] The nitrile group is relatively stable to many reaction conditions used to build or modify the quinazoline core, and it can be quantitatively converted to the desired carboxylic acid in a final step.

-

Rationale: This "late-stage functionalization" approach is powerful because it allows a common intermediate (the nitrile) to be used in various reaction pathways before the final, often polarity-increasing, conversion to the carboxylic acid.

-

General Protocol (Hydrolysis):

-

Quinazoline-7-carbonitrile is dissolved in a suitable solvent.

-

The solution is treated with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) in the presence of water.

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon cooling, the pH is adjusted to precipitate the quinazoline-7-carboxylic acid product, which is then collected by filtration.[2]

-

Biological Activity and Applications in Drug Discovery

The quinazoline-7-carboxylate scaffold is a key component in the development of inhibitors for various enzymatic targets. The strategic placement of the carboxylate allows for tailored interactions within enzyme active sites.

Case Study: Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP)

Recent research has identified quinazolinone-7-carboxamide derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of arachidonic acid.[9][10][11] Inhibition of sEH is a promising therapeutic strategy for treating cardiovascular and inflammatory diseases because it increases the levels of beneficial epoxyeicosatrienoic acids (EETs).[11]

Caption: Role of sEH in arachidonic acid metabolism and its inhibition.

The structure-activity relationship studies revealed that the amide and thiobenzyl fragments attached to the quinazolinone nucleus were critical for potent sEH inhibition.[9][10]

Table 1: Biological Activity of Key Quinazolinone-7-Carboxamide Derivatives [9][10][11]

| Compound | R Group (Amide) | sEH Inhibition IC₅₀ (μM) | FLAP Inhibition IC₅₀ (μM) |

| 34 | Neopentyl | 0.30 | 2.91 |

| 35 | Cyclopentyl | 0.66 | >10 |

| 37 | Isobutyl | 0.53 | >10 |

| 43 | 2-Methylbutyl | 0.58 | >10 |

| 5 (Acid) | -OH | >10 | 0.87 |

Data synthesized from Turanlı et al., ACS Omega, 2022.[9]

The data clearly demonstrates the pivotal role of converting the 7-carboxylic acid (Compound 5) into specific amides. This transformation switches the primary activity from FLAP inhibition to potent sEH inhibition, showcasing how modifications at the C-7 position can dramatically and selectively alter the pharmacological profile of the entire molecule.[9]

Conclusion and Future Outlook

The journey of quinazoline-7-carboxylate compounds from a conceptual derivative of a historically significant scaffold to a key building block in modern drug discovery is a testament to the enduring power of medicinal chemistry. The strategic value of the 7-carboxylate functional group provides an unparalleled platform for synthetic diversification, enabling researchers to probe complex biological systems with precision.

The synthetic pathways, now well-established, allow for the rational design and efficient production of novel analogues. As demonstrated by their application in developing potent sEH inhibitors, these compounds are at the forefront of tackling challenging diseases. Future research will undoubtedly focus on leveraging the C-7 handle to develop compounds with novel mechanisms of action, improved drug-like properties, and greater selectivity for a new generation of therapeutic targets. The history of this scaffold is still being written, and the quinazoline-7-carboxylate moiety will continue to be a central character in its next chapter.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinazoline - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline-4(3 H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

An In-Depth Technical Guide to the Pharmacological Profile and Synthetic Utility of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Authored by a Senior Application Scientist

Abstract

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2][3][4] This guide focuses on this compound, a key synthetic intermediate that serves as a versatile foundation for the development of novel therapeutic agents. While this compound is not an end-drug, its strategic importance lies in its utility as a building block for creating extensive libraries of derivatives with diverse pharmacological activities. This document provides a comprehensive overview of its physicochemical properties, synthesis, and the vast pharmacological landscape of the broader 4-oxo-quinazoline class, offering critical insights for researchers and professionals in drug discovery and development.

The Quinazoline Scaffold: A Foundation of Therapeutic Excellence

The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure that has captured the attention of medicinal chemists for decades.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[1][5] The clinical success of several quinazoline-based drugs, such as the anticancer agents gefitinib, erlotinib, and lapatinib, underscores the therapeutic potential embedded within this molecular framework.[2][3]

This compound (CAS: 313535-84-1) represents a pivotal entry point into this chemical space. Its structure combines the foundational 4-oxo-quinazoline core with a reactive methyl ester at the 7-position, providing an ideal handle for synthetic elaboration to explore structure-activity relationships (SAR) and develop novel, potent, and selective therapeutic candidates.[6]

Physicochemical Profile and Structural Characteristics

A thorough understanding of a compound's fundamental properties is critical for its application in synthetic chemistry and drug design.

Key Chemical Properties

The essential properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 313535-84-1 | [7] |

| Molecular Formula | C₁₀H₈N₂O₃ | [7][8] |

| Molecular Weight | 204.18 g/mol | [7][8] |

| Synonyms | 7-quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-, methyl ester | [8] |

| Purity | Typically ≥95-98% for research applications | [7][8] |

Molecular Geometry and Crystallography

While specific crystallographic data for this exact molecule is limited, analysis of closely related quinazolinone structures provides a strong basis for predicting its geometry.[9] The fused ring system is expected to be nearly planar, a conformation that facilitates π-π stacking interactions in biological systems. The delocalization of electrons across the heterocyclic ring imparts partial double-bond character to the C-N bonds.

| Bond Type | Expected Length (Å) | Structural Context |

| C–C (Arene Ring) | 1.38–1.39 | Consistent with aromatic character |

| C–N (Heterocycle) | 1.31–1.34 | Indicates resonance delocalization |

| C=O (Position 4) | 1.22–1.24 | Standard carbonyl bond length |

| C–O (Ester) | 1.32–1.36 | Methyl carboxylate group |

| C=O (Ester) | 1.20–1.22 | Carbonyl within the ester function |

| Table based on analysis of structurally similar compounds.[9] |

Hydrogen bonding involving the N-H proton of the dihydroquinazoline ring and the carbonyl oxygen at position 4 is a key feature that influences crystal lattice formation and interactions with biological targets.[9]

Synthesis and Chemical Derivatization

The synthesis of this compound is straightforward, making it an accessible starting material for research campaigns.

Standard Esterification Protocol

The most direct synthesis involves the acid-catalyzed esterification of its carboxylic acid precursor.

Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of the target compound.[10]

Detailed Methodology: [10]

-

Reagent Preparation: To a solution of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (1 equivalent) in methanol (approx. 4.5 mL per mmol of acid), add concentrated sulfuric acid (2 equivalents) dropwise.

-

Reaction: Stir the resulting mixture at 60 °C for approximately 11 hours. Monitor reaction progress using an appropriate technique (e.g., TLC).

-

Workup: After cooling the reaction to room temperature, remove the methanol under reduced pressure (in vacuo).

-

Isolation: Dilute the residue with water to precipitate the product. The solid can then be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization if necessary.

Pharmacological Landscape of the 4-Oxo-Quinazoline-7-Carboxylate Scaffold

While this compound is primarily a synthetic intermediate, the scaffold it represents is a hub of pharmacological activity. Its true value is realized upon its derivatization into more complex molecules.

Key Biological Targets and Therapeutic Areas

Research into derivatives of the 4-oxo-quinazoline-7-carboxylate core has identified several promising biological targets.

-

Enzyme Inhibition: The scaffold is a known foundation for developing potent enzyme inhibitors. Notably, by converting the 7-carboxylate to various amides, researchers have developed dual inhibitors of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), which are key targets in inflammatory pathways.[11][12]

-

Antitumor Activity: The broader class of 3-substituted quinazolinones has shown significant potential in oncology.[5] The 4-oxo-quinazoline core is a key pharmacophore in several FDA-approved tyrosine kinase inhibitors.[2][3] Derivatives of the related 3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid have demonstrated antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis.[6]

Structure-Activity Relationship (SAR) and Derivatization Hotspots

The strategic modification of the this compound core is essential for tuning its pharmacological activity. The following diagram illustrates the key positions for chemical derivatization.

Caption: Key positions for synthetic modification on the core scaffold.

-

Position N3: Substitution at this position is a well-established strategy for developing anticancer agents, particularly kinase inhibitors.[6]

-

Position C2: Introducing thioether linkages and various substituted benzyl groups at C2 has proven effective for creating potent sEH inhibitors.[11][12]

-

Position C7: The methyl ester is an ideal starting point for generating a diverse library of amides. This modification is crucial for exploring interactions with target proteins and modulating pharmacokinetic properties. The synthesis of N-neopentyl and N-isobutyl amides has been shown to yield high-affinity ligands for sEH and FLAP.[11][12]

Future Directions and Applications in Drug Discovery

This compound is not just a chemical; it is an enabling tool for therapeutic innovation. Its value lies in its potential as a versatile starting material for constructing compound libraries aimed at a wide range of biological targets.[6]

Future research avenues include:

-

Expansion of Anticancer Agents: Leveraging the known importance of the quinazolinone core in oncology to synthesize novel derivatives targeting different kinases or apoptotic pathways.

-

Development of Novel Anti-inflammatory Drugs: Further exploring the dual sEH/FLAP inhibitory profile by synthesizing a wider range of C2 and C7-amide derivatives to optimize potency and selectivity.

-

Probing New Therapeutic Areas: Using the scaffold as a template to discover inhibitors for other enzymes or modulators for receptors, tapping into the broad bioactivity of the quinazoline class.[1]

Conclusion

This compound stands as a compound of significant strategic importance in medicinal chemistry. While its own pharmacological profile is that of a precursor, its true power is unlocked through synthetic derivatization. Its accessible synthesis, combined with the proven therapeutic relevance of the 4-oxo-quinazoline scaffold, makes it an invaluable building block for the discovery and development of next-generation drugs. This guide provides the foundational knowledge researchers need to effectively utilize this compound as a launchpad for creating novel therapeutics to address a wide spectrum of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 4. ijirt.org [ijirt.org]

- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 6. 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid [benchchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound [cymitquimica.com]

- 9. This compound | 313535-84-1 | Benchchem [benchchem.com]

- 10. Methyl 4-hydroxyquinazoline-7-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

One-Pot Synthesis of Dihydroquinazolines from Anthranilic Acid: A Detailed Guide for Researchers

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of the one-pot synthesis of these valuable heterocycles, with a particular focus on methodologies starting from the readily available and cost-effective precursor, anthranilic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of the synthetic transformations and offers detailed, field-proven protocols.

The Strategic Advantage of One-Pot Syntheses

In the realm of synthetic chemistry, one-pot reactions represent a paradigm of efficiency and elegance. By combining multiple reaction steps in a single vessel without the isolation of intermediates, these processes offer significant advantages. They reduce solvent consumption, minimize waste generation, and save considerable time and effort.[4] The synthesis of dihydroquinazolines is particularly amenable to such strategies, allowing for the rapid assembly of molecular complexity from simple starting materials.

Mechanistic Insights: The Chemistry Behind the Transformation

The most common and direct route to 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of an anthranilamide derivative with an aldehyde or ketone. When starting from anthranilic acid, the synthesis necessitates an initial amidation step to form the key anthranilamide intermediate. A plausible and widely accepted mechanism for the one-pot, three-component synthesis starting from isatoic anhydride (which can be derived from anthranilic acid) is illustrated below.[1]

Initially, a catalyst facilitates the nucleophilic attack of an ammonia source, such as ammonium acetate, on the carbonyl carbon of isatoic anhydride. This leads to a ring-opening and subsequent decarboxylation to generate anthranilamide in situ. The reaction then proceeds via the classical cyclocondensation pathway. The catalyst activates the carbonyl group of the aldehyde, promoting a nucleophilic attack from the amino group of anthranilamide to form a Schiff base intermediate after the elimination of a water molecule.[1] The final and rate-determining step is the intramolecular cyclization, where the amide nitrogen attacks the imine carbon to furnish the desired 2,3-dihydroquinazolin-4(1H)-one ring system.[1]

Caption: Plausible mechanism for the one-pot synthesis of DHQs.

Experimental Protocols: From Theory to Practice

The following section outlines detailed protocols for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These methods have been selected for their reliability, efficiency, and broad applicability.

Protocol 1: Three-Component Synthesis from Isatoic Anhydride

This protocol is a widely used and highly efficient method for the synthesis of a diverse range of 2,3-dihydroquinazolin-4(1H)-ones.[5][6]

Experimental Workflow:

Caption: General workflow for the three-component synthesis.

Materials:

-

Isatoic anhydride (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Catalyst (e.g., FeCl₃ on neutral Al₂O₃, 10 mol%)[6]

-

Solvent (e.g., tert-butanol, 10 mL)[6]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), ammonium acetate (1.5 mmol), and the catalyst (10 mol%).

-

Add the solvent (10 mL) to the flask.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2,3-dihydroquinazolin-4(1H)-one.

Data Summary:

| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| FeCl₃/neutral Al₂O₃ | tert-butanol | Reflux | 2-4 | Moderate to good | [6] |

| Ionic Liquid | None | 100 °C | 1-2 | High to excellent | [5] |

| Sulfonic acid functionalized nanoparticles | None | 80 °C | 0.5-1 | High to excellent | [7] |

Protocol 2: Direct Cyclocondensation of Anthranilamide and Aldehyde

For this approach, anthranilamide is used as the starting material. This two-component reaction is often catalyzed by acids, bases, or metal salts.[1]

Materials:

-

Anthranilamide (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

Catalyst (e.g., L-proline nitrate, 10 mol%)[8]

-

Solvent (e.g., Ethanol, 10 mL)

Procedure:

-

In a round-bottom flask, dissolve anthranilamide (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL).

-

Add the catalyst (10 mol%) to the reaction mixture.

-

Stir the mixture at the specified temperature (e.g., reflux) and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then collected by filtration, washed with a cold solvent, and purified by recrystallization.

Data Summary:

| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| L-proline nitrate | Ethanol | Reflux | 1-3 | Good to excellent | [8] |

| Scandium(III) triflate | Acetonitrile | Room Temp | 0.5-2 | High | [1] |

| Molecular Iodine | Ethanol | Reflux | 1-2 | High | [1] |

Troubleshooting and Optimization

-

Low Yields: If the yield is low, consider increasing the amount of catalyst or changing the solvent to one with a higher boiling point to increase the reaction rate. The purity of the starting materials, especially the aldehyde, is crucial as impurities can lead to side reactions.

-

Incomplete Reaction: If the reaction does not go to completion, extending the reaction time or increasing the temperature may be beneficial. Ensure efficient stirring to maintain a homogeneous reaction mixture.

-

Product Purification: Dihydroquinazolines are generally crystalline solids and can be effectively purified by recrystallization. A solvent screen may be necessary to find the optimal recrystallization solvent.

Safety Precautions

Standard laboratory safety practices should be followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the catalysts and solvents used may be toxic or flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilic acid and its derivatives is a powerful and versatile strategy for accessing this important class of heterocyclic compounds. The methodologies presented herein are robust and can be adapted to generate a wide variety of substituted analogs for applications in drug discovery and medicinal chemistry. By understanding the underlying reaction mechanisms and optimizing the reaction conditions, researchers can efficiently synthesize these valuable molecules in a time- and resource-effective manner.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]

Derivatization of the Quinazolinone Core: A Strategic Guide for Drug Discovery

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its remarkable structural stability and versatile synthetic accessibility have made it a cornerstone for the development of a plethora of therapeutic agents.[2][3] Molecules incorporating the quinazolinone scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5] This inherent biological promiscuity, coupled with the ability to readily modify its core structure at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.

This technical guide provides an in-depth exploration of the strategic derivatization of the quinazolinone core. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into how specific modifications influence biological activity. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable toolkit for synthesizing novel quinazolinone-based drug candidates.

Understanding the Structure-Activity Relationship (SAR): Key Positions for Derivatization

The therapeutic potential of a quinazolinone derivative is intimately linked to the nature and position of its substituents. A comprehensive understanding of the structure-activity relationship (SAR) is paramount for the rational design of new chemical entities with desired biological profiles.[6] Extensive research has identified several key positions on the quinazolinone ring system that are particularly amenable to modification and crucial for modulating activity.[1]

Key Derivatization Hotspots:

-

Position 2: Substitutions at this position, often with methyl, amine, or thiol groups, are frequently essential for antimicrobial activities.[1] The introduction of various aryl or heteroaryl moieties at C2 can also significantly impact anticancer and anti-inflammatory properties.

-

Position 3: The nitrogen at position 3 is a common site for introducing a wide array of substituents, including substituted aromatic rings.[1] This position is critical for influencing the overall shape and electronic properties of the molecule, thereby affecting its interaction with biological targets.

-

Position 4: The carbonyl group at C4 is a defining feature of the quinazolinone core. While not typically a site for direct derivatization, its presence is crucial for the planarity and electronic distribution of the ring system. However, replacement of the carbonyl with an amino group to form a 4-aminoquinazoline is a well-established strategy, particularly in the development of kinase inhibitors.

-

Positions 6 and 7: Modifications on the fused benzene ring, especially at positions 6 and 7, are instrumental in modulating the pharmacokinetic properties and target selectivity of quinazolinone derivatives. The introduction of small electron-withdrawing or electron-donating groups, such as halogens or methoxy groups, can significantly alter the molecule's lipophilicity and electronic character, leading to enhanced potency and selectivity.[7] For instance, in the context of anticancer agents, substitutions at C6 and C7 are frequently explored to optimize activity.

Synthetic Strategies and Protocols for Quinazolinone Derivatization

The synthesis of a diverse library of quinazolinone derivatives is the cornerstone of any drug discovery program centered on this scaffold. A multitude of synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.[8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

I. Core Synthesis: The Niementowski Condensation

One of the most fundamental and widely used methods for the construction of the 4(3H)-quinazolinone core is the Niementowski reaction. This method involves the condensation of anthranilic acid or its derivatives with an amide.

Protocol 1: Classical Synthesis of 2-Methyl-4(3H)-quinazolinone

Rationale: This protocol exemplifies the direct and cost-effective Niementowski condensation for accessing a simple 2-substituted quinazolinone. The use of excess formamide serves as both a reactant and a solvent.[2]

Materials:

-

Anthranilic acid

-

Formamide

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

Procedure:

-

In a round-bottom flask, combine anthranilic acid (1 equivalent) with an excess of formamide (5-10 equivalents).

-

Fit the flask with a condenser and heat the mixture to 130-150°C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

II. Derivatization at Position 2: Expanding Chemical Diversity

The C2 position is a prime target for introducing a wide range of substituents to explore SAR.

Protocol 2: Synthesis of 2-Aryl-4(3H)-quinazolinones via Condensation with Aldehydes

Rationale: This protocol describes a versatile method for installing aryl groups at the C2 position by condensing 2-aminobenzamide with an aromatic aldehyde in the presence of an oxidizing agent. This approach allows for the facile introduction of a diverse array of substituted aromatic rings.[7]

Materials:

-

2-Aminobenzamide

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Iodine (I₂)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a solution of 2-aminobenzamide (1 equivalent) in ethanol, add the desired aromatic aldehyde (1.1 equivalents).

-

Add a catalytic amount of iodine (0.1 equivalents) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product can be collected by filtration.

-

Wash the solid with cold ethanol and dry to afford the 2-aryl-4(3H)-quinazolinone.

III. Derivatization at Position 3: Introducing N-Substituents

The N3 position is readily alkylated or arylated to introduce further diversity and modulate the physicochemical properties of the quinazolinone scaffold.

Protocol 3: N-Alkylation of 2-Substituted-4(3H)-quinazolinones

Rationale: This protocol outlines a standard procedure for the N-alkylation of a pre-formed quinazolinone core. The use of a suitable base is crucial for deprotonating the N3 nitrogen, which then acts as a nucleophile.

Materials:

-

2-Substituted-4(3H)-quinazolinone (e.g., 2-methyl-4(3H)-quinazolinone)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolve the 2-substituted-4(3H)-quinazolinone (1 equivalent) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask.

-

Add a base such as potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents, handle with care) to the solution and stir for 15-30 minutes at room temperature.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (50-60°C) until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

IV. Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinazolinone derivatives.[5][10]

Protocol 4: Microwave-Assisted One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

Rationale: This protocol provides a rapid and efficient one-pot method for the synthesis of N3-substituted quinazolinones, significantly reducing reaction times compared to conventional heating.[10]

Materials:

-

Anthranilic acid

-

Trimethyl orthoformate

-

Appropriate amine (e.g., aniline, benzylamine)

-

Ethanol

-